2,4-Thiazolidinedione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Agent

Scientific Field: Pharmacology

Application Summary: TZD analogues have been found to exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases.

Antioxidant

Scientific Field: Biochemistry

Application Summary: TZD analogues have been found to exhibit antioxidant action by scavenging reactive oxygen species (ROS).

Hypoglycemic Agent

Scientific Field: Endocrinology

Application Summary: TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation.

Interaction with Human Serum Albumin

Application Summary: The interaction between the heterocyclic 2,4-thiazolidinedione (2,4-TZD) moiety and serum albumin, which could affect the pharmacokinetics and pharmacodynamics of TZDs, has been studied.

Methods of Application: Intrinsic fluorescence spectroscopy revealed a 1:1 binding stoichiometry between 2,4-TZD and human serum albumin (HSA) with a binding constant (Kb) of 1.69 ± 0.15 × 10^3 M^−1 at 298 K. Molecular docking analysis revealed that 2,4-TZD binds to HSA subdomain IB and that the complex formed is stabilized by van der Waal’s interactions and hydrogen bonds.

Results or Outcomes: Molecular dynamics simulation confirmed the stability of the HSA-TZD complex.

Synthesis of Antihyperglycemic Drugs

Scientific Field: Medicinal Chemistry

Application Summary: 2,4-Thiazolidinedione may be used as a starting material for the synthesis of drugs with antihyperglycemic activity.

Synthesis of 5-Arylidene-2,4-Thiazolidinediones

Scientific Field: Organic Chemistry

Application Summary: 2,4-Thiazolidinedione may be used in the synthesis of sixteen 5-arylidene-2,4-thiazolidinediones, via ultrasound-promoted aldol condensation reaction.

Antitumor Agent

Scientific Field: Oncology

Application Summary: 2,4-Thiazolidinedione derivatives have been reported to exhibit antitumor activity.

Anti-inflammatory Agent

Scientific Field: Immunology

Application Summary: 2,4-Thiazolidinedione derivatives have been reported to exhibit anti-inflammatory activity.

Anticonvulsant

Scientific Field: Neurology

Application Summary: 2,4-Thiazolidinedione derivatives have been reported to exhibit anticonvulsant activity.

Cardiotonic

Scientific Field: Cardiology

Application Summary: 2,4-Thiazolidinedione derivatives have been reported to exhibit cardiotonic activity.

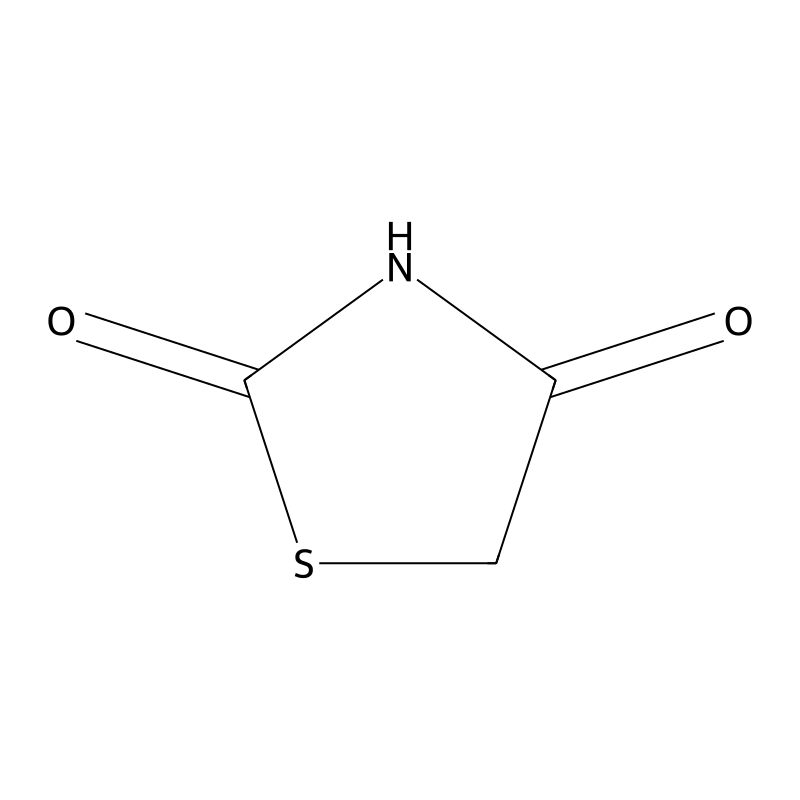

2,4-Thiazolidinedione is a five-membered heterocyclic compound characterized by the presence of a thiazolidine ring with carbonyl groups at positions 2 and 4. Its molecular formula is and it has a molecular weight of approximately 117.13 g/mol. This compound is recognized for its role as a structural motif in various therapeutic agents, particularly in the treatment of diabetes mellitus as a peroxisome proliferator-activated receptor gamma agonist .

2,4-TZD itself is not directly used as a drug. However, it serves as a precursor for TZD drugs that act as PPAR agonists, particularly PPARγ. PPARγ activation regulates genes involved in fat and sugar metabolism, leading to improved insulin sensitivity and reduced blood sugar levels in type 2 diabetes [].

The reactivity of 2,4-thiazolidinedione primarily involves nucleophilic substitution and condensation reactions. One notable reaction is its synthesis via an S_N2 mechanism involving chloroacetic acid and thiourea, leading to the formation of derivatives through subsequent substitutions at the nitrogen or carbon positions . The carbonyl group at position 4 is generally unreactive, with exceptions noted in specific conditions, such as reactions with Lawesson's reagent .

2,4-Thiazolidinedione exhibits a range of biological activities, including:

- Antihyperglycemic Effects: It activates peroxisome proliferator-activated receptors, which play a crucial role in glucose metabolism and insulin sensitivity.

- Antitumor Activity: Some derivatives have shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Properties: The compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Effects: Certain derivatives demonstrate activity against various microbial pathogens .

The synthesis of 2,4-thiazolidinedione can be achieved through several methods:

- Conventional Synthesis: Involves the reaction of thiourea with chloroacetic acid, typically yielding moderate results.

- Microwave-Assisted Synthesis: This method reduces reaction time significantly while maintaining yield efficiency, achieving up to 83% yield .

- Green Chemistry Approaches: Utilizing deep eutectic solvents as both solvents and catalysts has been explored to enhance environmental sustainability in synthesizing thiazolidinedione derivatives .

2,4-Thiazolidinedione is primarily used in:

- Pharmaceuticals: As an active ingredient in medications for managing type 2 diabetes.

- Research: Investigated for its potential in developing new therapeutic agents targeting various diseases due to its diverse biological activities.

- Analytical Chemistry: Employed as a reagent sensitive to heavy metals and as an inhibitor in corrosion studies .

Research has shown that 2,4-thiazolidinedione interacts with several biological targets:

- Enzyme Inhibition: It inhibits enzymes such as aldose reductase and phosphoinositide-3-kinase, contributing to its antihyperglycemic effects.

- Receptor Activation: Its role as a PPAR gamma agonist influences lipid metabolism and glucose homeostasis .

- Quantitative Structure–Activity Relationship Models: These models have been developed to predict the biological activity of various derivatives based on their chemical structures .

Several compounds share structural similarities with 2,4-thiazolidinedione. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-(Substituted Benzylidene)-2,4-Thiazolidinedione | Contains benzylidene substituents | Enhanced biological activity against specific targets |

| Pioglitazone | A thiazolidinedione derivative | Stronger PPAR gamma activity; used clinically for diabetes |

| Rosiglitazone | Another thiazolidinedione derivative | Similar use in diabetes management; associated with cardiovascular risks |

| Thiazolidine-2,4-dione | Parent compound without additional substituents | Base structure for further modifications |

The uniqueness of 2,4-thiazolidinedione lies in its specific structural configuration that allows for diverse modifications leading to varied pharmacological properties. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry

The preparation of 2,4-thiazolidinedione has evolved significantly since its first synthesis in the early 20th century. Various synthetic routes have been developed, each with distinct advantages and limitations in terms of yield, reaction conditions, and environmental impact. Traditional approaches to TZD synthesis have formed the foundation for its preparation in both laboratory and industrial settings. These methods, while sometimes requiring extended reaction times and elevated temperatures, provide reliable pathways to obtain the TZD core. The first reported synthesis of the TZD core dates back to 1923 in the pioneering work by Kallenberg. This method involves a reaction sequence beginning with carbonyl sulfide and represents a historical milestone in heterocyclic chemistry. In Kallenberg's method, carbonyl sulfide (4) reacts with ammonia in the presence of potassium hydroxide to generate the corresponding alkyl thiocarbamate (5) in situ. This intermediate then undergoes reaction with an α-halogenated carboxylic acid (6), followed by cyclization under acidic conditions to yield the desired TZD (3). The reaction sequence can be represented as: While historically significant as the first synthetic route to TZD, Kallenberg's method has largely been superseded by more convenient approaches due to its complexity and the challenges associated with handling carbonyl sulfide. The most widely employed method for TZD synthesis was proposed by Liberman and colleagues, involving the reaction between thiourea and α-chloroacetic acid. This approach has become the standard method due to its relative simplicity and reliability. The reaction mechanism proceeds through several distinct steps: Traditionally, this synthesis requires refluxing α-chloroacetic acid with thiourea in water for approximately 12 hours at 100-110°C. The extended reaction time and elevated temperature represent significant drawbacks of this method, prompting the development of more efficient approaches. Table 1: Reaction Conditions for Liberman's Thiourea-Based Synthesis To overcome the limitations of conventional heating methods, microwave-assisted synthesis of TZD has emerged as a significant advancement. Kumar and colleagues in 2006 developed a microwave-induced synthetic approach that dramatically reduced reaction times while maintaining good yields. The microwave-assisted protocol involves: The entire process can be completed in less than 30 minutes, compared to the 12 hours required by conventional methods, while achieving comparable yields (83%). This represents a significant improvement in terms of time efficiency and energy consumption, aligning with green chemistry principles. A similar approach described by researchers used microwave radiation at 340 watts to synthesize TZD with very good yields, further demonstrating the efficacy of this modern synthetic method. Table 2: Comparison of Conventional and Microwave-Assisted TZD Synthesis Several alternative methods for TZD synthesis have been developed to address specific requirements or to utilize different starting materials. This approach involves the reaction of ethyl chloroacetate (12) with thiosemicarbazone (13) in the presence of sodium ethoxide (NaOEt). The reaction produces 2-hydrazino-4-thiazolidinone (14), which is then refluxed in dilute hydrochloric acid to yield TZD (3). This method provides an alternative pathway that may be preferred when thiosemicarbazone is readily available. Another synthetic route utilizes the reaction of ethyl chloroacetate (12) with potassium thiocyanate, followed by acidification to obtain TZD. However, this method requires significant caution due to the liberation of toxic hydrogen cyanide gas as a by-product, limiting its practical utility, especially in large-scale synthesis.Traditional Synthetic Routes

Kallenberg's Original Protocol

CO + S + 2NH3 → H2NCOSNH2 + α-haloacetic acid → TZDLiberman's Thiourea-Based Synthesis

Reagents Molar Ratio Solvent Temperature Time Yield Chloroacetic acid:Thiourea 1:1 Water 100-110°C 12 h 83% Chloroacetic acid:Thiourea 1:1 Water with HCl 100-110°C 7-8 h 94% Microwave-Assisted Acceleration

Method Reaction Time Temperature/Power Yield Purification Required Conventional 12 hours 100-110°C 83% Yes Microwave-Assisted 0.5 hours 250 W (5 min) 83% No Alternative Synthetic Approaches

Thiosemicarbazone-Based Synthesis

Potassium Thiocyanate Method

The shift toward sustainable synthesis has driven the development of environmentally benign methods for TZD derivative production. These approaches prioritize reduced energy consumption, minimized waste, and the elimination of hazardous reagents.

Deep Eutectic Solvent Utilization

Deep eutectic solvents (DESs), composed of hydrogen bond donors and acceptors, have emerged as green alternatives to traditional organic solvents. A landmark study screened 20 choline chloride-based DESs for synthesizing TZD derivatives via Knoevenagel condensation [1]. Among these, the choline chloride/N-methylurea DES system demonstrated superior performance, acting as both solvent and catalyst. This dual functionality eliminates the need for additional catalysts, streamlining the reaction workflow.

Reaction yields for 19 synthesized TZD derivatives ranged from 21.49% to 90.90%, with lipoxygenase inhibition activities between 7.7% and 76.3% [1]. Quantitative structure-activity relationship (QSAR) modeling identified Mor29m, G2u, and MAXDP descriptors as critical for enzymatic inhibition, corroborated by molecular docking studies [1]. DESs not only enhance reaction efficiency but also improve product purity, as demonstrated by the absence of byproducts in nuclear magnetic resonance (NMR) analyses [1].

Table 1: Performance of Choline Chloride-Based DESs in TZD Synthesis

| DES Component | Yield Range (%) | Lipoxygenase Inhibition (%) |

|---|---|---|

| Choline chloride/urea | 45.2–78.3 | 32.1–68.4 |

| Choline chloride/glycerol | 21.5–67.8 | 7.7–54.2 |

| Choline chloride/N-methylurea | 65.4–90.9 | 48.6–76.3 |

Solvent-Free and Catalyst-Free Protocols

Solvent-free methodologies have gained traction for their reduced environmental footprint and operational simplicity. Ethylenediamine diacetate (EDDA)-catalyzed Knoevenagel condensations under solvent-free conditions achieve TZD yields exceeding 85% within 30–60 minutes [5]. EDDA’s reusability—up to five cycles without significant activity loss—enhances cost-effectiveness [5]. This protocol avoids volatile organic compounds (VOCs) and simplifies product isolation through straightforward filtration.

Ultrasound-assisted aldol condensation represents another solvent-free advancement, reducing reaction times from hours to minutes. For instance, 5-arylidene-TZD derivatives synthesized via ultrasound irradiation achieved yields of 70–92% [6]. The mechanical energy from ultrasonic waves accelerates molecular collisions, obviating the need for solvents.

Table 2: Comparison of Solvent-Free TZD Synthesis Methods

| Method | Catalyst | Time (min) | Yield (%) | Reusability |

|---|---|---|---|---|

| EDDA-mediated [5] | EDDA | 30–60 | 82–93 | 5 cycles |

| Ultrasound-promoted [6] | None | 10–20 | 70–92 | N/A |

While catalyst-free methods remain underexplored, ultrasound-driven reactions demonstrate potential for minimizing catalyst reliance.

Chiral Auxiliary Integration

The incorporation of chiral auxiliaries in TZD synthesis remains an emerging frontier. Current literature focuses on substitutions at the N-3 and C-5 positions to modulate bioactivity [2] [4], but stereoselective synthesis is rarely addressed. Molecular docking studies suggest that enantiomeric purity could enhance target binding affinity [1], as seen in PPAR-γ agonists like rosiglitazone [4]. Future research may explore chiral DESs or asymmetric catalysis to access enantiomerically pure TZDs, potentially improving therapeutic specificity.

Mechanistic Insights and Reaction Optimization

Knoevenagel Condensation Dynamics

The Knoevenagel reaction between TZD and arylaldehydes proceeds via deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde carbonyl. DESs facilitate proton transfer through their hydrogen-bonding networks, while EDDA accelerates imine formation via dual acid-base sites [1] [5].

Role of Green Catalysts

L-Tyrosine, an eco-friendly catalyst, enables TZD synthesis in aqueous media at room temperature, achieving yields of 75–89% [3]. Its amphoteric nature stabilizes transition states, reducing energy barriers. Similarly, EDDA’s bifunctional acidity promotes rapid cyclization without side reactions [5].

N-3 Position Substitution

The nitrogen atom at the 3-position of the 2,4-thiazolidinedione nucleus represents one of the most extensively exploited sites for structural modification. The acidic nature of the N-3 hydrogen, with a reported pKa of 6.82 for the parent thiazolidinedione [1], renders this position highly amenable to nucleophilic substitution reactions. The N-3 position modifications have demonstrated remarkable potential for enhancing biological activity, with reported activity enhancements ranging from 5-fold to 40-fold depending on the specific substituent introduced [2].

Alkyl Halide Substitution Methods

The most widely employed methodology for N-3 alkylation involves the treatment of 2,4-thiazolidinedione with alkyl halides in the presence of inorganic bases. The reaction typically utilizes potassium carbonate in dimethylformamide or sodium hydride in dimethylformamide as the base-solvent system [3]. The mechanistic pathway involves initial deprotonation of the N-3 hydrogen to form a nucleophilic anion, followed by sodium nucleophile 2 substitution of the alkyl halide. Reaction conditions generally require temperatures of 60-80°C for 2-4 hours, yielding N-3 alkylated products in 70-90% yield [4].

A notable advancement in this methodology involves the use of triethylamine as both base and solvent, enabling one-step N-alkylation at room temperature. This approach eliminates the need for strong bases and high temperatures, providing N-alkylated products in high yields with significantly reduced reaction times [3].

Benzyl Halide Substitution

Benzylation of the N-3 position represents a particularly important modification due to the enhanced biological activity observed with aromatic substituents. The reaction of 2,4-thiazolidinedione with benzyl bromide in the presence of potassium carbonate in dimethylformamide at 60°C for 2-3 hours provides N-benzylated derivatives in 75-85% yield [4]. The benzyl group introduction has been shown to improve membrane permeability and enhance antimicrobial activity, with some derivatives showing 5-18 fold increases in biological potency [5].

Aryl Halide Substitution

The direct arylation of the N-3 position represents a more challenging synthetic transformation due to the poor nucleophilicity of the N-3 anion toward aryl halides. Recent developments have employed copper-catalyzed methodologies using diaryliodonium salts as arylating agents. The protocol utilizes aryl(trimethoxyphenyl)iodonium tosylate in the presence of copper nitrate sesquihydrate and triethylamine in toluene at 70°C for 24 hours [6]. This method provides regioselective N-3 arylation with retention of stereochemistry at the C-5 position, yielding arylated products in 60-80% yield.

Structure-Activity Relationships for N-3 Substitution

The introduction of lipophilic groups at the N-3 position consistently enhances biological activity across multiple pharmacological targets. Electron-withdrawing groups on aromatic N-3 substituents generally increase potency, while electron-donating groups may reduce activity. The optimal chain length for alkyl substituents appears to be 3-6 carbon atoms, with branched alkyl chains often providing superior activity to linear analogs [7]. Heterocyclic substituents at the N-3 position have demonstrated reduced toxicity profiles while maintaining therapeutic efficacy [8].

C-5 Position Arylidene Additions

The methylene carbon at the C-5 position of 2,4-thiazolidinedione exhibits high nucleophilic character due to the electron-withdrawing effects of the adjacent carbonyl groups. This activated methylene readily undergoes condensation reactions with aldehydes and ketones to form arylidene derivatives via the Knoevenagel condensation mechanism [9]. The C-5 arylidene modifications represent the most extensively studied functionalization strategy, with numerous catalytic systems and reaction conditions reported in the literature.

Knoevenagel Condensation Mechanisms

The Knoevenagel condensation at the C-5 position proceeds through a well-established mechanistic pathway. Initial base-catalyzed deprotonation of the C-5 methylene generates a carbanion intermediate, which subsequently undergoes nucleophilic addition to the carbonyl carbon of the aldehyde or ketone. The resulting aldol intermediate then undergoes dehydration to form the final arylidene product [9]. The reaction typically favors the Z-configuration of the double bond due to thermodynamic stability considerations [10].

Piperidine-Catalyzed Condensations

Piperidine represents the most widely used catalyst for C-5 arylidene formation, providing optimal reactivity and selectivity. The reaction conditions typically involve refluxing 2,4-thiazolidinedione with the appropriate aldehyde in ethanol using catalytic piperidine for 6-8 hours [11]. Yields generally range from 80-95% for aromatic aldehydes, with electron-withdrawing groups on the aromatic ring providing faster reaction rates and higher yields compared to electron-donating groups [12].

Alternative Catalytic Systems

Recent developments have explored environmentally benign catalytic systems for C-5 arylidene formation. L-tyrosine has emerged as an effective biocatalyst, enabling reactions in water at room temperature with reaction times of 3-5 hours [12]. This methodology provides comparable yields to traditional methods while offering advantages in terms of environmental impact and reaction conditions.

Baker's yeast has also been employed as a green catalyst for Knoevenagel condensations, providing an ecofriendly alternative to conventional organic catalysts [13]. The yeast-catalyzed reactions proceed in aqueous medium at 37°C, yielding arylidene products in 70-88% yield with excellent functional group tolerance.

Solvent-Free Methodologies

Solvent-free approaches for C-5 arylidene formation have gained attention due to their environmental benefits and improved atom economy. Urea has been identified as an effective organocatalyst for solvent-free Knoevenagel condensations, providing arylidene products in 45-99% yield depending on the aldehyde substituent pattern [14]. Ethylenediamine diacetate has also been successfully employed as a catalyst for solvent-free reactions, offering advantages in terms of catalyst recovery and reuse [15].

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to accelerate C-5 arylidene formation, reducing reaction times from hours to minutes while maintaining high yields [16]. The microwave-assisted protocol typically employs conventional catalysts such as piperidine or morpholine but operates at elevated temperatures (80-120°C) for significantly shorter reaction times (10-30 minutes).

Structure-Activity Relationships for C-5 Arylidene Substitution

The electronic and steric properties of the arylidene substituent profoundly influence the biological activity of the resulting derivatives. Electron-withdrawing groups such as nitro, cyano, and halogen substituents generally enhance activity, particularly for peroxisome proliferator-activated receptor gamma activation [17]. The position of substitution on the aromatic ring also affects activity, with meta-substituted derivatives often showing optimal potency [14].

Conjugated systems formed through C-5 arylidene substitution increase biological activity by enhancing molecular rigidity and providing favorable π-π stacking interactions with biological targets [9]. The planarity of the arylidene system facilitates optimal binding to receptor sites, contributing to enhanced potency and selectivity.

Dual Substitution at N3 and C5

The simultaneous modification of both the N-3 and C-5 positions of 2,4-thiazolidinedione represents an advanced functionalization strategy that can provide synergistic enhancements in biological activity. Dual substitution approaches offer the potential for fine-tuning pharmacological properties by independently optimizing interactions at multiple binding sites within target proteins [18].

Sequential Substitution Strategies

The most common approach to dual substitution involves sequential modification of the N-3 and C-5 positions. The typical synthetic sequence begins with N-3 alkylation or arylation using standard base-mediated conditions, followed by C-5 arylidene formation via Knoevenagel condensation [4]. This approach allows for independent optimization of each substitution site and provides access to a wide range of structural diversity.

The reaction sequence typically involves treatment of 2,4-thiazolidinedione with the appropriate alkyl or aryl halide in the presence of potassium carbonate in dimethylformamide at 60°C for 2-4 hours, followed by Knoevenagel condensation with the desired aldehyde using piperidine or morpholine as catalyst in refluxing ethanol for 4-6 hours [4]. Overall yields for the two-step sequence generally range from 65-85%.

Simultaneous Substitution Approaches

One-pot methodologies for dual substitution have been developed to improve synthetic efficiency and reduce the number of synthetic steps. These approaches typically involve the use of mixed catalyst systems that can facilitate both N-3 substitution and C-5 condensation reactions under unified reaction conditions [18]. The simultaneous approach offers advantages in terms of atom economy and synthetic efficiency but may provide reduced selectivity compared to sequential methods.

Multi-Target Biological Effects

Dual substitution strategies have demonstrated remarkable potential for creating multi-target therapeutic agents. The independent optimization of N-3 and C-5 substituents allows for the design of compounds that can simultaneously interact with multiple biological targets, potentially providing enhanced therapeutic efficacy with reduced side effects [8]. Activity enhancement factors for dual-substituted derivatives often exceed those observed for single-substitution analogs, with reported improvements ranging from 20-fold to 60-fold [18].

Structure-Activity Relationships for Dual Substitution

The optimal combination of N-3 and C-5 substituents depends on the specific biological target and desired pharmacological profile. Balanced lipophilicity between the two substitution sites generally provides optimal activity, with neither substituent being overwhelmingly dominant in terms of lipophilic character [8]. Complementary electronic properties, such as electron-donating groups at N-3 combined with electron-withdrawing groups at C-5, often provide synergistic effects.

The spatial arrangement of dual substituents is critical for optimal biological activity. Substituents that can engage in cooperative binding interactions with target proteins generally provide superior activity compared to those that compete for the same binding sites [18]. The three-dimensional positioning of functional groups in dual-substituted derivatives often determines the selectivity profile and therapeutic potential of the resulting compounds.

Synthetic Challenges and Solutions

Dual substitution approaches present unique synthetic challenges, including potential competition between substitution sites and the need for careful control of reaction conditions to achieve optimal regioselectivity. The development of protecting group strategies and selective activation methods has addressed many of these challenges, enabling access to complex dual-substituted structures with high efficiency and selectivity [4].

The use of microwave-assisted synthesis has proven particularly valuable for dual substitution approaches, enabling rapid access to diverse structural analogs while maintaining high yields and selectivity [19]. Temperature control and reaction timing become critical factors in achieving optimal outcomes for dual substitution reactions.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 14 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 10 of 14 companies with hazard statement code(s):;

H302 (70%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (30%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (30%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (30%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Effect of dipeptidyl peptidase IV inhibitors, thiazolidinedione, and sulfonylurea on osteoporosis in patients with type 2 diabetes: population-based cohort study

B R Yang, S H Cha, K E Lee, J W Kim, J Lee, K-H ShinPMID: 33594487 DOI: 10.1007/s00198-020-05801-6

Abstract

The population-based cohort study used the Korean National Health Insurance claims database to evaluate the effect of anti-diabetic drugs on osteoporosis. The use of DPP-IV inhibitors does not increase the risk of osteoporosis compared with the use of sulfonylureas in patients with type 2 diabetes mellitus, while a weak association was found between thiazolidinediones and increased risk of osteoporosis.The current study aimed to evaluate the effect of dipeptidyl peptidase IV inhibitors (DPP-IVi), thiazolidinedione (TZD), and sulfonylurea (SU) on osteoporosis in patients with type 2 diabetes.

A population-based cohort study was conducted in the Republic of Korea using the Korean National Health Insurance claims database. Data from 2012 to 2017 for patients of 50-99 years of age who were prescribed DPP-IVi, TZD, or SU during 2013-2015 were extracted from the database. Based on pre-defined criteria, a total of 381,404 patients were analyzed after inverse probability of treatment weighting. The association between the study drugs and osteoporosis was estimated using Cox proportional hazards models. Data of 220,166 patients who were prescribed DPP-IVi, 18,630 who were prescribed TZD, and 142,608 patients who were prescribed SU were set.

In the multivariate-adjusted analysis, the hazard ratio (HR) of osteoporosis in the DPP-IVi group was not significantly different from that of the SU group (HR: 0.97; 95% confidence interval (CI) 0.94-1.00), whereas the HR of osteoporosis in the TZD group was higher (HR: 1.13; 95% CI 1.06-1.20). In the subgroup analysis, the HRs of osteoporosis were higher with pioglitazone (HR: 1.14; 95% CI 1.06-1.23) in the TZD group and with glibenclamides (HR: 1.39; 95% CI 1.09-1.77) in the SU group, whereas drugs with lower HR in the DPP-IVi group were saxagliptin (HR: 0.93; 95% CI 0.87-0.99) and sitagliptin (HR: 0.93; 95% CI 0.89-0.97).

DPP-IV inhibitors do not increase the risk of osteoporosis compared with sulfonylureas in patients with type 2 diabetes mellitus, while a weak association was found between thiazolidinediones and increased risk of osteoporosis.

Effects of 2,4-thiazolidinedione (TZD) on milk fatty acid profile and serum vitamins in dairy goats challenged with intramammary infusion of

Chia-Yu Tsai, Fernanda Rosa, Massimo Bionaz, Pedram RezamandPMID: 33168108 DOI: 10.1017/S0022029920000941

Abstract

The study included two experiments. In the first, 24 lactating Saanen dairy goats received low-energy diet without vitamin supplements. Twelve goats received a daily IV injection of 2,4- thiazolidinedione (TZD), others received saline injection. A week later, 6 goats from each treatment were challenged with intramammary infusion (IMI) of saline (CTRL) or Streptococcus uberis. In the second experiment, 12 Saanen lactating dairy goats received supplemental vitamins to reach NRC recommendation level. Six goats in each group were injected with TZD or saline daily, and 14 d later received Streptococcus uberis IMI in the right half of the udder. The hypotheses were (1) TZD does not affect the level of retinol in blood, and (2) the fatty acid profile is affected by the interaction between mammary infection and TZD in dairy goats. In the first experiment blood samples were collected on d -7, -2, 1, 2, 12 and milk samples were collected on d -8, 1, 4, 7, and 12, both relative to IMI. In the second experiment, blood samples were collected on d -15, 0, 1, and 10 relative to IMI. Milk and serum samples were analyzed for retinol, α-tocopherol and fatty acid profile. Serum retinol and β-carotene concentrations were higher in the second experiment compared to the first. Serum β-carotene and α-tocopherol were greater in TZD than CTRL and there was a TZD × time interaction in the first experiment. In addition, the TZD × time interaction showed that the milk fatty acid were reduced in C16 : 0 while C18 : 3 n3 while total omega 3 fatty acids were increased, as well as with minor effect on preventing a transient increase in α-tocopherol in milk. Overall, the TZD may affect the lipid-soluble vitamins and fatty acid profile, potentially altering immune responses, during mastitis in dairy goats.SP1-independent inhibition of FOXM1 by modified thiazolidinediones

Seyed Amirhossein Tabatabaei Dakhili, David J Pérez, Keshav Gopal, Moinul Haque, John R Ussher, Khosrow Kashfi, Carlos A Velázquez-MartínezPMID: 33069434 DOI: 10.1016/j.ejmech.2020.112902

Abstract

This research article describes an approach to modify the thiazolidinedione scaffold to produce test drugs capable of binding to, and inhibit, the in vitro transcriptional activity of the oncogenic protein FOXM1. This approach allowed us to obtain FOXM1 inhibitors that bind directly to the FOXM1-DNA binding domain without targeting the expression levels of Sp1, an upstream transcription factor protein known to activate the expression of FOXM1. Briefly, we modified the chemical structure of the thiazolidinedione scaffold present in anti-diabetic medications such as pioglitazone, rosiglitazone and the former anti-diabetic drug troglitazone, because these drugs have been reported to exert inhibition of FOXM1 but hit other targets as well. After the chemical synthesis of 11 derivatives possessing a modified thiazolidinedione moiety, we screened all test compounds using in vitro protocols to measure their ability to (a) dissociate a FOXM1-DNA complex (EMSA assay); (b) decrease the expression of FOXM1 in triple negative-breast cancer cells (WB assay); (c) downregulate the expression of FOXM1 downstream targets (luciferase reporter assays and qPCR); and inhibit the formation of colonies of MDA-MB-231 cancer cells (colony formation assay). We also identified a potential binding mode associated with these compounds in which compound TFI-10, one of the most active molecules, exerts binding interactions with Arg289, Trp308, and His287. Unlike the parent drug, troglitazone, compound TFI-10 does not target the in vitro expression of Sp1, suggesting that it is possible to design FOXM1 inhibitors with a better selectivity profile.Functionalized PLGA nanoparticles prepared by nano-emulsion templating interact selectively with proteins involved in the transport through the blood-brain barrier

Marta Monge, Cristina Fornaguera, Carme Quero, Aurora Dols-Perez, Gabriela Calderó, Santiago Grijalvo, María José García-Celma, Carlos Rodríguez-Abreu, Conxita SolansPMID: 32927077 DOI: 10.1016/j.ejpb.2020.09.003

Abstract

During the last few decades, extensive efforts has been made to design nanocarriers to transport drugs into the central nervous system (CNS). However, its efficacy is limited due to the presence of the Blood-Brain Barrier (BBB) which greatly reduces drug penetration making Drug Delivery Systems (DDS) necessary. Polymeric nanoparticles (NPs) have been reported to be appropriate for this purpose and in particular, poly(lactic-co-glycolic acid) (PLGA) has been used for its ability to entrap small molecule drugs with great efficiency and the ease with which it functionalizes NPs. Despite the fact that their synthetic identity has been studied in depth, the biological identity of such manufactured polymers still remains unknown as does their biodistribution and in vivo fate. This biological identity is a result of their interaction with blood proteins, the so-called "protein corona" which tends to alter the behavior of polymeric nanoparticles in the body. The aim of the present research is to identify the proteins bounded to polymeric nanoparticles designed to selectively interact with the BBB. For this purpose, four different PLGA NPs were prepared and analyzed: (i) "PLGA@Drug," in which a model drug was encapsulated in its core; (ii) "8D3-PLGA" NPs where the PLGA surface was functionalized with a monoclonal anti-transferrin receptor antibody (8D3 mAb) in order to specifically target the BBB; (iii) "8D3-PLGA@Drug" in which the PLGA@Drug surface was functionalized using the same antibody described above and (iv) bare PLGA NPs which were used as a control. Once the anticipated protein corona NPs were obtained, proteins decorating both bare and functionalized PLGA NPs were isolated and analyzed. Apart from the indistinct interaction with PLGA NPs with the most abundant serum proteins, specific proteins could also be identified in the case of functionalized PLGA NPs. These findings may provide valuable insight into designing novel vehicles based on PLGA NPs for crossing the BBB.Gender differences in adverse event reports associated with antidiabetic drugs

Kyung-In Joung, Gyu-Won Jung, Han-Heui Park, Hyesung Lee, So-Hee Park, Ju-Young ShinPMID: 33067519 DOI: 10.1038/s41598-020-74000-4

Abstract

Little is known about gender-specific reporting of adverse events (AEs) associated with antidiabetic drugs. This study was to assess the gender-related difference in AEs reporting associated with antidiabetic agents. The number of antidiabetic drug-AE pairs associated was identified using the Korea Adverse Event Reporting System database. Prevalence of diabetes was estimated using the Health Insurance Review and Assessment Service-National Patients Sample database. Reporting rate per 10,000 people was calculated by dividing drug-AE pairs with the number of antidiabetic drug users by gender. Gender difference was presented with risk ratio (reporting rate ratio) of women to men. Antidiabetic agent-associated AEs were more frequently reported by women than men throughout body organs and drug classes. 13 out of 17 system organ class level disorders with significant gender differences were reported more often by women than men. By drug class, gender-specific reporting rates were observed in most of the drug classes, especially in newer classes such as glucagon-like peptide-1 analog (GLP1-RA), sodium glucose co-transporter-2 inhibitor (SGLT2i), and thiazolidinedione (TZD). Looking into preferred term level for each drug class, women dominated the reports of class-specific AEs of newer antidiabetic drugs such as urinary tract/genital infection (all reported by women) in SGLT2i, edema in TZD (risk ratio (RR) 12.56), and hyperglycemia in insulin users (RR 15.35). Gender differences in antidiabetic-associated AE reporting often attributed to women. Explanations for these different report levels by gender should be further investigated.Permuted 2,4-thiazolidinedione (TZD) analogs as GLUT inhibitors and their in-vitro evaluation in leukemic cells

Kalpana Tilekar, Neha Upadhyay, Markus Schweipert, Jessica D Hess, Lucasantiago Henze Macias, Piotr Mrowka, Franz-Josef Meyer-Almes, Renato J Aguilera, Cristina V Iancu, Jun-Yong Choe, C S RamaaPMID: 32801003 DOI: 10.1016/j.ejps.2020.105512

Abstract

Cancer is a heterogeneous disease, and its treatment requires the identification of new ways to thwart tumor cells. Amongst such emerging targets are glucose transporters (GLUTs, SLC2 family), which are overexpressed by almost all types of cancer cells; their inhibition provides a strategy to disrupt tumor metabolism selectively, leading to antitumor effects. Here, novel thiazolidinedione (TZD) derivatives were designed, synthesized, characterized, and evaluated for their GLUT1, GLUT4, and GLUT5 inhibitory potential, followed by in-vitro cytotoxicity determination in leukemic cell lines. Compounds G5, G16, and G17 inhibited GLUT1, with ICvalues of 5.4 ± 1.3, 26.6 ± 1.8, and 12.6 ± 1.2 μM, respectively. G17 was specific for GLUT1, G16 inhibited GLUT4 (IC

= 21.6 ± 4.5 μM) comparably but did not affect GLUT5. The most active compound, G5, inhibited all three GLUT types, with GLUT4 IC

= 9.5 ± 2.8 μM, and GLUT5 IC

= 34.5 ± 2.4 μM. Docking G5, G16, and G17 to the inward- and outward-facing structural models of GLUT1 predicted ligand binding affinities consistent with the kinetic inhibition data and implicated E380 and W388 of GLUT1 vs. their substitutions in GLUT5 (A388 and A396, respectively) in inhibitor preference for GLUT1. G5 inhibited the proliferation of leukemia CEM cells at low micromolar range (IC

= 13.4 μM) while being safer for normal blood cells. Investigation of CEM cell cycle progression after treatment with G5 showed that cells accumulated in the G2/M phase. Flow cytometric apoptosis studies revealed that compound G5 induced both early and late-stage apoptosis in CEM cells.

Impact of antidiabetic agents on dementia risk: A Bayesian network meta-analysis

Jian-Bo Zhou, Xingyao Tang, Min Han, Jinkui Yang, Rafael SimóPMID: 32446679 DOI: 10.1016/j.metabol.2020.154265

Abstract

Dementia is more prevalent among people with type 2 diabetes, but little is known regarding the influence of antidiabetic agents on this association.This study assessed the impact of various antidiabetic agents on the risk of dementia among patients with Type 2 diabetes mellitus.

Relevant studies were retrieved from the PubMed, Embase, Cochrane Central Register of Controlled Trials (CENTRAL), and ClinicalTrials.gov databases. Nine antidiabetic agents were included in the search. Data were pooled via network meta-analysis and meta-analysis.

Nine studies were selected for the network meta-analysis with 530,355 individuals and 17 studies for the meta-analysis with 1,258,879 individuals. The analysis excluded glucagon-like peptide 1 (GLP-1) analogs and sodium-dependent glucose transporter 2 (SGLT-2) inhibitors due to the absence of relevant data. The use of dipeptidyl peptidase-4 (DPP-4) inhibitors, metformin, thiazolidinedione, and sulfonylurea was associated with a decreased risk of dementia in comparison to no treatment with antidiabetic agents (hazard ratio [HR] for DPP-4 inhibitors, 0.54; 95% confidence interval [CI], 0.38-0.74, HR for metformin, 0.75; 95% CI, 0.63-0.86; HR for sulfonylurea, 0.85; 95%CI, 0.73-0.98 and HR for thiazolidinedione, 0.70; 95% CI, 0.55-0.89, respectively). However, the node-splitting analysis showed the inconsistency of direct and indirect estimates in sulfonylurea (P = 0.042). DPP-4 inhibitors, metformin, thiazolidinedione, and sulfonylurea exhibited a significant impact on the risk of dementia in diabetics compared with insulin (HR, 0.35; 95%CI, 0.20-0.59, HR, 0.48; 95% CI, 0.30-0.77, HR, 0.45; 95% CI, 0.29-0.73 and HR, 0.55; 95% CI, 0.34-0.88, respectively). DPP-4 inhibitors also exhibited a protective effect on the risk of Alzheimer's dementia compared with the no treatment with antidiabetic agents (HR, 0.48; 95% CI, 0.25-0.92). The meta-analysis demonstrated a protective effect of using metformin and DPP-4 inhibitors on the risk of dementia (HR, 0.86; 95% CI, 0.74-1.00 and HR, 0.65; 95% CI, 0.55-0.76, respectively). Further analysis showed insulin was associated with an increased risk of Alzheimer's dementia (HR, 1.60; 95% CI, 1.13-2.26). Only two case-control studies mentioned GLP-1 analogs and SGLT-2 inhibitors, and the pooled ORs showed no evidence of an association with dementia (GLP-1 analogs: 0.71; 95% CI, 0.46-1.10 and SGLT-2 inhibitors: 0.74; 95% CI, 0.47-1.15).

This analysis indicated that patients with type 2 diabetes under treatment with DPP-4 inhibitors presented with the lowest risk of dementia, followed by those treated with metformin and thiazolidinedione, while treatment with insulin was associated with the highest risk. For the increasing focus on the protective effect on dementia, further specific clinical studies are needed to evaluate the impact of GLP-1 analogs and SGLT-2 inhibitors on the risk of dementia.

Unearthing novel thiazolidinone building blocks as carboxylic acid bioisosteres

James J Scanlon, Stephen P WrenPMID: 33012189 DOI: 10.4155/fmc-2020-0192

Abstract

Thiazolidinones were prepared as building blocks for the replacement of carboxylic acids.Chemical syntheses of thiazolidinones were developed. In addition, the drug-likeness of the target compounds was evaluated

.

The prepared compounds included the novel structure

; 5-(3-Iodophenylmethylene)-2,4-thiazolidinedione.

Exploration of the methods required to synthesize thiazolidinone building blocks was completed. This work allows future generation of bioisosteric analogs of drugs.

Structure guided design and synthesis of furyl thiazolidinedione derivatives as inhibitors of GLUT 1 and GLUT 4, and evaluation of their anti-leukemic potential

Kalpana Tilekar, Neha Upadhyay, Jessica D Hess, Lucasantiago Henze Macias, Piotr Mrowka, Renato J Aguilera, Franz-Josef Meyer-Almes, Cristina V Iancu, Jun-Yong Choe, C S RamaaPMID: 32634629 DOI: 10.1016/j.ejmech.2020.112603

Abstract

Cancer cells increase their glucose uptake and glycolytic activity to meet the high energy requirements of proliferation. Glucose transporters (GLUTs), which facilitate the transport of glucose and related hexoses across the cell membrane, play a vital role in tumor cell survival and are overexpressed in various cancers. GLUT1, the most overexpressed GLUT in many cancers, is emerging as a promising anti-cancer target. To develop GLUT1 inhibitors, we rationally designed, synthesized, structurally characterized, and biologically evaluated in-vitro and in-vivo a novel series of furyl-2-methylene thiazolidinediones (TZDs). Among 25 TZDs tested, F18 and F19 inhibited GLUT1 most potently (IC11.4 and 14.7 μM, respectively). F18 was equally selective for GLUT4 (IC

6.8 μM), while F19 was specific for GLUT1 (IC

152 μM in GLUT4). In-silico ligand docking studies showed that F18 interacted with conserved residues in GLUT1 and GLUT4, while F19 had slightly different interactions with the transporters. In in-vitro antiproliferative screening of leukemic/lymphoid cells, F18 was most lethal to CEM cells (CC

of 1.7 μM). Flow cytometry analysis indicated that F18 arrested cell cycle growth in the subG0-G1 phase and lead to cell death due to necrosis and apoptosis. Western blot analysis exhibited alterations in cell signaling proteins, consistent with cell growth arrest and death. In-vivo xenograft study in a CEM model showed that F18 impaired tumor growth significantly.

Currently prescribed drugs in the UK that could upregulate or downregulate ACE2 in COVID-19 disease: a systematic review

Hajira Dambha-Miller, Ali Albasri, Sam Hodgson, Christopher R Wilcox, Shareen Khan, Nazrul Islam, Paul Little, Simon J GriffinPMID: 32928868 DOI: 10.1136/bmjopen-2020-040644

Abstract

To review evidence on routinely prescribed drugs in the UK that could upregulate or downregulate ACE2 and potentially affect COVID-19 disease.Systematic review.

MEDLINE, EMBASE, CINAHL, the Cochrane Library and Web of Science.

Any design with animal or human models examining a currently prescribed UK drug compared with a control, placebo or sham group, and reporting an effect on ACE2 level, activity or gene expression.

MEDLINE, EMBASE, CINAHL, the Cochrane Library, Web of Science and OpenGrey from inception to 1 April 2020. Methodological quality was assessed using the SYstematic Review Centre for Laboratory animal Experimentation (SYRCLE) risk-of-bias tool for animal studies and Cochrane risk-of-bias tool for human studies.

We screened 3360 titles and included 112 studies with 21 different drug classes identified as influencing ACE2 activity. Ten studies were in humans and one hundred and two were in animal models None examined ACE2 in human lungs. The most frequently examined drugs were angiotensin receptor blockers (ARBs) (n=55) and ACE inhibitors (ACE-I) (n=22). More studies reported upregulation than downregulation with ACE-I (n=22), ARBs (n=55), insulin (n=8), thiazolidinedione (n=7) aldosterone agonists (n=3), statins (n=5), oestrogens (n=5) calcium channel blockers (n=3) glucagon-like peptide 1 (GLP-1) agonists (n=2) and Non-steroidal anti-inflammatory drugs (NSAIDs) (n=2).

There is an abundance of the academic literature and media reports on the potential of drugs that could attenuate or exacerbate COVID-19 disease. This is leading to trials of repurposed drugs and uncertainty among patients and clinicians concerning continuation or cessation of prescribed medications. Our review indicates that the impact of currently prescribed drugs on ACE2 has been poorly studied in vivo, particularly in human lungs where the SARS-CoV-2 virus appears to enact its pathogenic effects. We found no convincing evidence to justify starting or stopping currently prescribed drugs to influence outcomes of COVID-19 disease.